molecular formula C11H16FN3O B2377215 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200425-06-3

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine

Cat. No.: B2377215
CAS No.: 2200425-06-3
M. Wt: 225.267
InChI Key: JXZTUFRXOSYEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is a chemical compound with the molecular formula C13H19FN2O . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves complex chemical reactions. Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy group attached to a methylpiperidine . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.3 . Other properties such as boiling point, melting point, solubility, and stability would require further experimental determination .

Scientific Research Applications

Radiopharmaceutical Synthesis

One notable application of pyrimidine derivatives in scientific research is in the synthesis of radiopharmaceuticals. Specifically, the synthesis of 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a pyrimidine analog, has been documented. This compound was synthesized through a series of chemical reactions, starting from 5-methyluridine, and resulted in a product with high radiochemical purity and specific activity. The synthesized [18F]-FMXU has applications in Positron Emission Tomography (PET) imaging, which is a critical tool in medical diagnostics, particularly in oncology for tumor detection and monitoring (Alauddin, Balatoni & Gelovani, 2005).

Antitumor Activity

The pyrimidine scaffold has also been explored for its antitumor properties. One study synthesized an acyclonucleoside derivative of 5-fluorouracil, aiming to develop new derivatives with reduced side effects and improved safety margins. The synthesized compound showed significant inhibitory activity against L1210 mouse leukemia cells in culture, and when administered to leukemic mice, it resulted in increased survival rates without evident host toxicity (Rosowsky, Kim & Wick, 1981).

Fluorinated Pyrimidines in Cancer Treatment

In the realm of cancer treatment, fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) play a pivotal role, being used to treat over 2 million cancer patients annually. Research has focused on optimizing the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its traditional role in inhibiting thymidylate synthase, recent studies have discovered new mechanisms by which 5-FU exerts its anti-tumor effects, such as inhibiting RNA- and DNA-modifying enzymes. The insights from these studies have potential implications for the more precise use of FPs in cancer treatment, especially in the era of personalized medicine (Gmeiner, 2020).

Mechanism of Action

While the specific mechanism of action for “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is not mentioned in the search results, fluoropyrimidines like 5-fluorouracil (5-FU) and floxuridine are known to act as antimetabolites, inhibiting the synthesis of DNA and thus preventing cell division .

Future Directions

The future directions for research on “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” could involve further exploration of its potential applications in pharmaceuticals, particularly given the importance of pyrimidine and piperidine derivatives in drug design . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential uses.

Properties

IUPAC Name

5-fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZTUFRXOSYEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.